molecular formula C11H19NO5 B022474 Diethyl 2-acetamido-2-ethylmalonate CAS No. 32819-24-2

Diethyl 2-acetamido-2-ethylmalonate

Cat. No. B022474
CAS RN: 32819-24-2
M. Wt: 245.27 g/mol
InChI Key: SXHWNHBPUWKECF-UHFFFAOYSA-N
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Description

Diethyl 2-acetamidomalonate (DEAM) is a significant intermediate in organic synthesis . It is primarily used in the synthesis of LincomycinU-24729A, Lincomycin, Mirincarmycin, and Lincomycin Phosphate . It is also a versatile building block for the synthesis of various pharmaceutical and biologically active compounds .


Molecular Structure Analysis

The molecular formula of DEAM is C9H15NO5 . Its average mass is 217.219 Da and its monoisotopic mass is 217.095016 Da .


Chemical Reactions Analysis

As a derivative of malonic acid diethyl ester, DEAM has relatively acidic α-hydrogens and can be transformed to its enolate using sodium ethoxide as a base .


Physical And Chemical Properties Analysis

DEAM is a solid substance with a melting point of 96.5-98℃ and a boiling point of 185℃ (2.67kPa) . It is soluble in hot alcohol and slightly soluble in ether and hot water . It is also soluble in chloroform and methanol, and slightly soluble in water .

Scientific Research Applications

Synthesis of α-Amino Acids

“Diethyl 2-acetamido-2-ethylmalonate” serves as a key starting material for the synthesis of both natural and unnatural α-amino acids . The compound’s structure, similar to a protected achiral glycine, allows for its use in malonic ester synthesis. This process typically involves deprotonation, alkylation, and then hydrolysis accompanied by decarboxylation, yielding racemic α-amino acids. For instance, racemic phenylalanine can be synthesized from this compound using benzyl chloride in the presence of sodium ethoxide, with a reported yield of 65% .

Synthesis of α-Hydroxycarboxylic Acids

The compound is also instrumental in synthesizing α-hydroxycarboxylic acids. These acids are important in various biochemical pathways and have applications ranging from medical to industrial fields. The synthesis process mirrors that of α-amino acids but focuses on introducing hydroxyl groups into the compound’s structure .

Pharmaceutical Formulations

“Diethyl 2-acetamido-2-ethylmalonate” is a precursor in pharmaceutical formulations, particularly for active ingredients like fingolimod, which is used in the treatment of multiple sclerosis . Its role in the synthesis of complex molecules showcases its importance in drug development and design.

Porphyrin Synthesis

This compound is used in the synthesis of variously substituted ethyl pyrrole-2-carboxylates, which are of interest for porphyrin synthesis . Porphyrins are essential components of hemoglobin and other heme proteins, and their synthetic analogs have applications in photodynamic therapy and as catalysts in organic synthesis.

Biological Material Research

As a biochemical reagent, “Diethyl 2-acetamido-2-ethylmalonate” is used in life science research as a biological material or organic compound. Its applications in this field are broad, contributing to the understanding of biological processes and the development of new biotechnological methods .

Mechanism of Action

Target of Action

Diethyl 2-acetamido-2-ethylmalonate, also known as DIETHYL 2-ETHYL-2-ACETAMIDOMALONATE, is a derivative of malonic acid diethyl ester . It serves as a starting material for racemates including both natural and unnatural α-amino acids or hydroxycarboxylic acids . Therefore, its primary targets are the enzymes and proteins involved in these biochemical pathways.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is formally derived through the acetylation of ester from the unstable aminomalonic acid . This interaction results in changes to the structure and function of the target molecules, enabling the synthesis of α-amino acids or hydroxycarboxylic acids .

Biochemical Pathways

Diethyl 2-acetamido-2-ethylmalonate is involved in the malonic ester synthesis pathway . In this pathway, diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . This process involves deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation, resulting in racemic α-amino acids .

Pharmacokinetics

It is known that diethyl 2-acetamido-2-ethylmalonate is a white powdery substance characterized by low water solubility, but possessing good solvency in lower alcohols and chloroform . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of Diethyl 2-acetamido-2-ethylmalonate’s action are primarily the synthesis of α-amino acids or hydroxycarboxylic acids . These compounds play crucial roles in various biological processes, including protein synthesis and energy metabolism.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the synthesis procedure of Diethyl 2-acetamido-2-ethylmalonate involves the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite, and the process further involves reducing a solution of this intermediate in a mixture of glacial acetic acid and acetic anhydride using zinc powder . These steps require specific environmental conditions to proceed effectively.

Safety and Hazards

DEAM is classified as a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool . In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention .

properties

IUPAC Name

diethyl 2-acetamido-2-ethylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-5-11(12-8(4)13,9(14)16-6-2)10(15)17-7-3/h5-7H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHWNHBPUWKECF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553006
Record name Diethyl acetamido(ethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-acetamido-2-ethylmalonate

CAS RN

32819-24-2
Record name Diethyl acetamido(ethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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